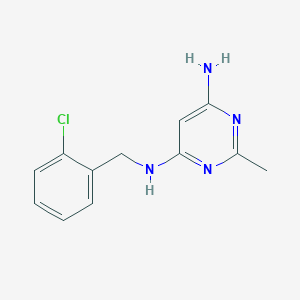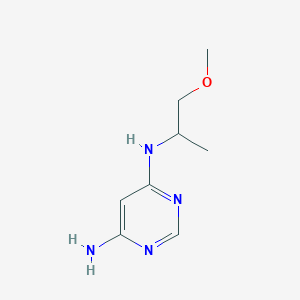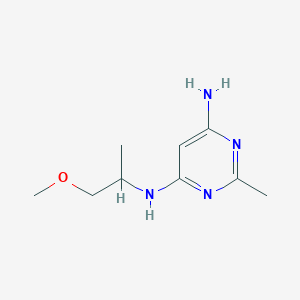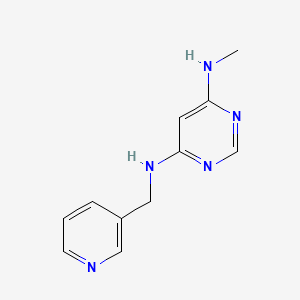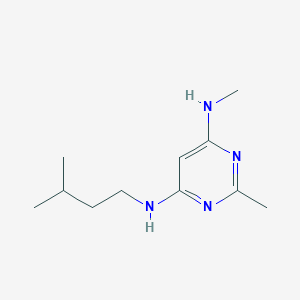
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For “2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol”, it is known that it is a solid and has a molecular weight of 263.34 .Scientific Research Applications
Oncology Research
Pyridopyrimidine derivatives like 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol have been studied for their potential use in cancer therapy. The compound’s structure is similar to that of palbociclib, a drug developed by Pfizer for the treatment of breast cancer . The therapeutic interest in this class of compounds lies in their ability to interfere with cell cycle progression and proliferation, making them valuable in the study of oncogenic pathways and the development of anticancer drugs.
Anti-Inflammatory Applications
The anti-inflammatory potential of pyridopyrimidine derivatives is another area of interest. Compounds with this moiety have been investigated for their activity against conditions like rheumatoid arthritis . The mechanism involves the modulation of inflammatory cytokines and signaling pathways, which can be beneficial in designing new anti-inflammatory therapies.
Metabolic Disease Studies
The role of pyridopyrimidine derivatives in metabolic pathways makes them interesting candidates for the study of metabolic diseases like diabetes. Their influence on insulin signaling and glucose metabolism is a promising area for research.
Each of these fields presents unique challenges and opportunities for scientific exploration using 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol . The compound’s diverse biological activity and therapeutic potential make it a valuable tool in the advancement of medical research and drug development. The ongoing studies and clinical trials will further elucidate its full range of applications .
Safety And Hazards
properties
IUPAC Name |
2-[[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-12-9-7-10(15(2)5-6-16)14-11(13-9)8-3-4-8/h7-8,16H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUQSBCIQSXBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






